A1AR Affinity Advantage of the 5-Benzoyl Group: Direct Comparison with the Debenzoylated Analog
The presence of the 5-benzoyl substituent on the thiazole core is a critical determinant of adenosine A1 receptor (A1AR) affinity. The debenzoylated comparator 4-bromo-N-(4-phenylthiazol-2-yl)benzamide (BDBM50101783, lacking the 5-benzoyl group) exhibits a Ki of 33 nM at rat A1AR as measured by displacement of [3H]CCPA in cortical membrane preparations [1]. In contrast, the 5-benzoyl-bearing analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (BDBM50308494) achieves a Ki of 9.5 nM under identical assay conditions—representing a 3.5-fold improvement in binding affinity [2]. N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-bromobenzamide (CAS 312605-96-2) retains this affinity-enhancing 5-benzoyl pharmacophore while incorporating a 4-bromobenzamide terminus, positioning it to deliver A1AR potency superior to the debenzoylated analog.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Retains 5-benzoyl pharmacophore essential for high A1AR affinity; structurally situated between Ki = 9.5 nM (5-benzoyl, non-brominated) and Ki = 33 nM (non-benzoylated, 4-bromo) analogs [1][2]. |
| Comparator Or Baseline | 4-Bromo-N-(4-phenylthiazol-2-yl)benzamide (BDBM50101783): Ki = 33 nM [1]; N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide (BDBM50308494): Ki = 9.5 nM [2]. |
| Quantified Difference | 3.5-fold A1AR affinity improvement conferred by 5-benzoyl group (9.5 nM vs. 33 nM) [1][2]. |
| Conditions | Rat brain cortex membrane, [3H]CCPA radioligand displacement assay (BindingDB/ChEMBL-curated data). |
Why This Matters
For researchers requiring sub-100 nM A1AR antagonist activity, the 5-benzoyl pharmacophore is non-negotiable; analogs lacking this group exhibit substantially reduced affinity that may compromise assay sensitivity or require higher (potentially off-target) concentrations.
- [1] BindingDB. BDBM50101783 (CHEMBL61836): 4-Bromo-N-(4-phenylthiazol-2-yl)-benzamide – Ki = 33 nM for adenosine A1 receptor (rat brain cortex, [3H]CCPA displacement). Citation: van Tilburg EW et al. Bioorg Med Chem Lett. 2001;11(15):2017-2019. https://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50011057&ki_result_id=50184221 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM50308494 (CHEMBL600232): N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide – Ki = 9.5 nM for adenosine A1 receptor (rat brain cortex, [3H]CCPA displacement). Citation: Inamdar GS et al. Eur J Med Chem. 2013;63:924-934. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50308494 (accessed 2026-04-29). View Source
